[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate
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Overview
Description
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone linkage between a 4-methoxybenzoyl group and a benzoate group. Hydrazones are known for their diverse biological activities and are widely used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate typically involves the condensation of 4-methoxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting hydrazone is then esterified with benzoic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as cerium ammonium nitrate (CAN) or Dess–Martin reagent (DMP) are commonly used.
Reduction: Hydrazine hydrate is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxadiazoles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylbenzyl)oxy]benzohydrazide
- N’-[(thiophen-2-yl)methylidene]benzohydrazide
- [4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate
Uniqueness
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate is unique due to its specific hydrazone linkage and the presence of both methoxy and benzoate groups
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H18N2O4/c1-27-19-13-9-17(10-14-19)21(25)24-23-15-16-7-11-20(12-8-16)28-22(26)18-5-3-2-4-6-18/h2-15H,1H3,(H,24,25)/b23-15+ |
InChI Key |
BMBBERLWFKEJFS-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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